molecular formula C15H13N3O2S B3419534 2-amino-N-phenylquinoline-6-sulfonamide CAS No. 1458262-37-7

2-amino-N-phenylquinoline-6-sulfonamide

Cat. No.: B3419534
CAS No.: 1458262-37-7
M. Wt: 299.3 g/mol
InChI Key: FWOTWWNOSVMUSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Evolution of Quinoline (B57606) Chemistry in Research

The story of quinoline, a heterocyclic aromatic compound with the chemical formula C₉H₇N, began in 1834 when it was first extracted from coal tar by the German chemist Friedlieb Ferdinand Runge. mdpi.com A few years later, in 1842, French chemist Charles Gerhardt obtained it through the distillation of the alkaloid quinine (B1679958), which itself had been isolated from the bark of the Cinchona tree in 1820. mdpi.comcymitquimica.com This natural origin foreshadowed the immense biological significance that the quinoline scaffold would come to possess. For over a century, quinine was a primary treatment for malaria, establishing quinoline-containing compounds as a cornerstone of medicinal chemistry. cymitquimica.com

The evolution of quinoline chemistry has been marked by the development of numerous synthetic methods, allowing for extensive functionalization of its bicyclic structure, which consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. biosynth.comrsc.org This structural versatility has enabled its use as a privileged scaffold in drug discovery, leading to the development of a wide array of therapeutic agents beyond antimalarials, including anticancer, antibacterial, and anti-inflammatory drugs. cymitquimica.combiosynth.comresearchgate.netrsc.org The ability of the quinoline nucleus to be modified at various positions has made it a fascinating building block in the design and synthesis of new, pharmacologically active molecules. rsc.org

Sulfonamide Functional Group: Synthetic Approaches and Architectural Significance in Organic Chemistry

The sulfonamide functional group, R−S(=O)₂−NR₂, is a cornerstone of organic and medicinal chemistry. eurekaselect.combenthamdirect.com Its journey into prominence began with the discovery of its antibacterial properties, leading to the development of sulfa drugs, the first class of synthetic antimicrobial agents. benthamdirect.com The architectural significance of the sulfonamide group lies in its rigid, tetrahedral geometry and its ability to act as a hydrogen bond donor and acceptor, which allows for strong and specific interactions with biological targets. nih.gov Due to their crystallinity, sulfonamides have also been classically used to derivatize and identify amines. eurekaselect.com

A variety of synthetic methods have been developed to construct the sulfonamide linkage. The most classic and widely used approach involves the reaction of a sulfonyl chloride with a primary or secondary amine, often in the presence of a base like pyridine to neutralize the generated hydrochloric acid. eurekaselect.combenthamdirect.com More contemporary methods have expanded the synthetic toolkit, including palladium-catalyzed three-component synthesis using sulfuric chloride and boronic acids, and metal-free photoredox-catalyzed constructions. nih.gov Other approaches utilize Grignard reagents with sulfur dioxide, or the oxidation of thiols to generate sulfonyl chlorides in situ. researchgate.net Recent developments also highlight the use of amino acids as precursors, which offers advantages in terms of stereochemistry, functional group diversity, and alignment with green chemistry principles. nih.gov

Synthetic Approach Key Reagents Description Reference
Classical MethodSulfonyl chloride, Amine, Base (e.g., pyridine)A direct reaction between a sulfonyl chloride and an amine to form the sulfonamide bond. eurekaselect.com eurekaselect.com
Palladium-Catalyzed CouplingSulfuric chloride, Boronic acids, Palladium catalystA three-component reaction for the synthesis of diverse sulfonamides. nih.gov nih.gov
Grignard Reagent MethodGrignard reagent, Sulfur dioxide, Sulfuryl chlorideInvolves the reaction of a Grignard reagent with SO₂ to form a sulfinic acid salt, which is then converted to the sulfonamide. researchgate.net researchgate.net
In Situ Sulfonyl Chloride GenerationThiol, Oxidizing agent (e.g., NaOCl)Oxidation of a thiol to a sulfonyl chloride, which is then immediately reacted with an amine. researchgate.net researchgate.net
Amino Acid-Based SynthesisAmino acid, Sulfonylating agentUtilizes amino acids as the amine source, offering stereochemical control and biocompatibility. nih.gov nih.gov

Emergence of Quinoline-Sulfonamide Hybrid Scaffolds in Modern Chemical Research

The principle of molecular hybridization, which combines two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug design. nih.gov This approach has led to the development of quinoline-sulfonamide hybrids, which integrate the versatile biological activities of the quinoline scaffold with the potent pharmacophoric properties of the sulfonamide group. researchgate.netnih.gov These hybrid molecules are being investigated for a wide range of therapeutic applications. nih.gov

Research has shown that combining these two moieties can lead to compounds with enhanced or novel biological activities. For instance, various quinoline-sulfonamide derivatives have been synthesized and evaluated as anticancer agents, specifically as inhibitors of carbonic anhydrase isoforms that are overexpressed in many tumors. researchgate.netnih.gov Other studies have explored their potential as neurotherapeutics for cognitive decline by targeting enzymes like monoamine oxidases and cholinesterases. rsc.org The design strategy often involves linking the sulfonamide group to different positions on the quinoline or an attached phenyl ring, allowing for fine-tuning of the molecule's properties and biological targets. rsc.orgresearchgate.net The synthesis of these hybrids typically follows a straightforward two-step process: acylation of an aminoquinoline with a benzenesulfonyl chloride, or vice versa. nih.gov

Conceptual Importance of 2-Amino-N-phenylquinoline-6-sulfonamide within Advanced Organic Synthesis

The specific compound, this compound, represents a confluence of several important structural motifs, making it a conceptually significant molecule in the field of advanced organic synthesis. It is classified as a versatile small molecule scaffold and a building block for chemical synthesis. cymitquimica.combiosynth.com While specific research detailing the synthesis or application of this exact compound is not widely published, its importance can be inferred from its constituent parts.

The 2-aminoquinoline (B145021) core is a key feature in many biologically active compounds. benthamdirect.commdpi.com The amino group at the 2-position can act as a key interaction point with biological targets or as a synthetic handle for further molecular elaboration. The quinoline-6-sulfonamide (B3388918) framework places the sulfonamide group on the benzene portion of the bicyclic system, a common strategy in the design of quinoline-based enzyme inhibitors. researchgate.net The N-phenyl substituent on the sulfonamide group adds another layer of complexity and potential for interaction, allowing for the exploration of structure-activity relationships by modifying this phenyl ring.

Conceptually, this compound serves as an ideal platform for combinatorial chemistry and library synthesis. Its structure contains multiple points for diversification: the 2-amino group, the N-phenyl ring, and the quinoline core itself. This makes it a valuable starting material for generating a library of related compounds to screen for various biological activities, from anticancer to antimicrobial properties. nih.govmdpi.com

Structural Feature Significance in Synthesis and Medicinal Chemistry
2-Aminoquinoline MoietyKey pharmacophore with known biological activity; provides a reactive site for further chemical modification. benthamdirect.commdpi.com
Quinoline-6-sulfonamide CorePositions the sulfonamide group for potential interaction with enzyme active sites, a common strategy for inhibitors. researchgate.net
N-PhenylsulfonamideOffers a site for substitution to modulate lipophilicity, electronic properties, and steric bulk, influencing biological activity. rsc.orgresearchgate.net
Overall StructureActs as a "building block" or "scaffold" for constructing more complex molecules and chemical libraries. cymitquimica.combiosynth.com

Overview of Research Trajectories Pertaining to Complex Heterocyclic Sulfonamides

The field of heterocyclic chemistry is one of the fastest-developing branches of synthetic chemistry, with a significant focus on compounds containing nitrogen and sulfur. Sulfonamides incorporating a heterocyclic periphery are at the forefront of this research, driven by their wide spectrum of biological activities and the synthetic accessibility of new derivatives.

Current research trajectories for complex heterocyclic sulfonamides are diverse and impactful. A major area of focus is their development as antiviral agents. The COVID-19 pandemic highlighted the urgent need for new antiviral drugs, and heterocyclic sulfonamides have shown promise as inhibitors of viral enzymes. Another significant direction is in cancer therapy. As previously mentioned, quinoline-sulfonamides are being developed as inhibitors of tumor-associated carbonic anhydrase IX. researchgate.netnih.gov Beyond quinolines, other heterocyclic systems like quinoxalines are also being combined with sulfonamides to create potent kinase inhibitors and anticancer agents.

The development of multi-target drugs is another key trend. For example, quinoline-sulfonamides are being designed to simultaneously inhibit multiple enzymes involved in neurodegenerative diseases like Alzheimer's. rsc.org Furthermore, the application of modern synthetic methods, including metal-catalyzed and organocatalyzed reactions, is enabling the rapid synthesis of large and diverse libraries of these complex molecules for high-throughput screening, accelerating the discovery of new therapeutic leads.

An exploration into the synthetic pathways for creating this compound reveals a variety of established and modern chemical strategies. The construction of this molecule can be deconstructed into the formation of its two primary components: the quinoline core and the sulfonamide moiety. This article details the synthetic methodologies, beginning with a strategic retrosynthetic analysis and delving into specific classical and advanced protocols for assembling the target compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-N-phenylquinoline-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2S/c16-15-9-6-11-10-13(7-8-14(11)17-15)21(19,20)18-12-4-2-1-3-5-12/h1-10,18H,(H2,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWOTWWNOSVMUSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C(C=C2)N=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1458262-37-7
Record name 2-amino-N-phenylquinoline-6-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Spectroscopic and Structural Characterization of 2 Amino N Phenylquinoline 6 Sulfonamide and Its Intermediates

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) Applied to the Quinoline (B57606) and Sulfonamide Moieties

While specific experimental data for 2-amino-N-phenylquinoline-6-sulfonamide is not publicly available, 2D NMR techniques would be essential for its structural confirmation.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. For the quinoline moiety, it would show correlations between adjacent aromatic protons. In the N-phenyl group of the sulfonamide moiety, similar correlations would be observed.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to assign the carbon signals corresponding to each protonated carbon in both the quinoline and phenyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for connecting different parts of the molecule. For instance, it would show correlations from the N-H proton of the sulfonamide to carbons in the phenyl ring and the quinoline ring, and from the amino group protons to carbons in the quinoline ring, thus confirming the connectivity of the different moieties.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. NOESY would provide insights into the three-dimensional structure and preferred conformation of the molecule, for example, the spatial relationship between the phenyl ring of the sulfonamide and the quinoline ring system.

A hypothetical data table for the types of correlations that would be expected is presented below.

Technique Quinoline Moiety Correlations Sulfonamide Moiety Correlations Inter-moiety Correlations
COSY Correlations between adjacent aromatic protons on the quinoline ring.Correlations between adjacent aromatic protons on the phenyl ring.-
HSQC Correlations between quinoline protons and their directly attached carbons.Correlations between phenyl protons and their directly attached carbons.-
HMBC Correlations from protons to carbons 2-3 bonds away within the quinoline system.Correlations from the sulfonamide N-H proton to carbons on the phenyl ring.Correlations from the sulfonamide N-H proton to C-6 of the quinoline ring.
NOESY Spatial correlations between non-adjacent quinoline protons.Spatial correlations between the sulfonamide N-H and ortho-protons of the phenyl ring.Potential spatial correlations between protons of the phenyl ring and protons on the quinoline ring.

Solid-State NMR Spectroscopy for Polymorph Analysis

Solid-state NMR (ssNMR) is a powerful technique for characterizing the structure and dynamics of materials in the solid state. It is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have distinct physical properties. ssNMR can distinguish between polymorphs because the chemical shifts of nuclei are sensitive to the local molecular environment, which differs in different crystal packing arrangements. While no specific polymorph studies for this compound have been published, ssNMR would be the appropriate technique to identify and characterize any potential polymorphic forms.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, which can be used to determine the elemental composition and confirm the molecular formula of a compound.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Techniques

Both ESI and MALDI are soft ionization techniques that allow for the analysis of molecules with minimal fragmentation.

ESI-MS: In this technique, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge on the droplets increases until ions are ejected and can be analyzed by the mass spectrometer. ESI is well-suited for polar molecules and would be expected to readily ionize this compound, likely forming the protonated molecule [M+H]⁺.

MALDI-MS: In MALDI, the analyte is co-crystallized with a matrix material that absorbs laser energy. A pulsed laser is used to desorb and ionize the analyte molecules, which are then analyzed. MALDI is often used for larger molecules but can also be applied to smaller organic compounds.

For this compound (C₁₅H₁₃N₃O₂S), the expected exact mass can be calculated. A hypothetical HRMS data table is shown below.

Ion Molecular Formula Calculated Exact Mass (m/z) Observed Mass (m/z)
[M+H]⁺C₁₅H₁₄N₃O₂S⁺300.0801Data not available
[M+Na]⁺C₁₅H₁₃N₃O₂SNa⁺322.0621Data not available

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and functional groups present.

For this compound, characteristic vibrational bands would be expected for the N-H bonds of the amino and sulfonamide groups, the S=O bonds of the sulfonamide, and the C=C and C=N bonds within the quinoline ring system.

A table of expected vibrational frequencies is presented below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amino (N-H)Symmetric & Asymmetric Stretch3300 - 3500
Sulfonamide (N-H)Stretch3200 - 3300
Aromatic (C-H)Stretch3000 - 3100
Sulfonyl (S=O)Asymmetric Stretch1300 - 1350
Sulfonyl (S=O)Symmetric Stretch1140 - 1180
Aromatic (C=C/C=N)Stretch1450 - 1650

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, which corresponds to the promotion of electrons from lower to higher energy orbitals. The wavelengths of maximum absorbance (λmax) provide information about the electronic structure and extent of conjugation in a molecule.

The this compound molecule contains an extended conjugated system encompassing the quinoline and phenyl rings. This conjugation is expected to result in strong absorption in the UV region. The presence of the amino group, an electron-donating group, is likely to cause a bathochromic (red) shift in the absorbance compared to the unsubstituted quinoline-6-sulfonamide (B3388918). The solvent used for the analysis can also influence the λmax values. Without experimental data, a precise prediction of the absorption maxima is not possible.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis

Extensive searches of scientific literature and crystallographic databases did not yield any specific experimental data on the single-crystal or powder X-ray diffraction of this compound. While the principles of these techniques are well-established for the structural elucidation of organic compounds, published studies focusing on this particular molecule are not available in the public domain.

Single Crystal X-ray Diffraction of this compound and its Co-crystals

There are currently no publicly available reports on the single-crystal X-ray diffraction analysis of this compound. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal information on bond lengths, bond angles, and the absolute stereochemistry of chiral molecules.

Similarly, the investigation of co-crystals, which are crystalline structures composed of two or more different molecules held together by non-covalent interactions, has not been reported for this compound. The formation of co-crystals can significantly alter the physicochemical properties of a compound, such as its solubility and stability. Without experimental data, no information can be provided on the crystal packing, hydrogen bonding patterns, or other supramolecular interactions for this compound or its potential co-crystals.

Powder X-ray Diffraction for Crystalline Phase Identification

No powder X-ray diffraction (PXRD) patterns for this compound have been published. PXRD is a powerful technique used to identify crystalline phases of a material and can be used to distinguish between different polymorphs (different crystalline forms of the same compound). As no studies have been reported, the crystalline phase or phases of solid this compound remain uncharacterized by this method.

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiroptical Properties (if applicable for chiral derivatives)

There is no information available in the scientific literature regarding the synthesis or chiroptical analysis of chiral derivatives of this compound. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are spectroscopic techniques that provide information about the stereochemistry of chiral molecules. As no chiral derivatives of this compound have been reported, no VCD or ECD studies have been performed. Therefore, the chiroptical properties of any such derivatives are unknown.

Theoretical and Computational Studies on 2 Amino N Phenylquinoline 6 Sulfonamide

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of 2-amino-N-phenylquinoline-6-sulfonamide. These methods solve the Schrödinger equation for the molecule, providing detailed information about its orbitals and electron distribution.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. This method calculates the electron density to determine the energy of the system. By finding the geometry with the minimum energy, DFT can predict stable molecular structures. For this compound, DFT calculations would reveal crucial data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar quinoline (B57606) derivatives have used DFT to confirm their molecular structures. researchgate.netsci-hub.se The calculated parameters for related structures, such as the C-S bond length in a quinoline-sulfonic acid derivative being approximately 1.7783 Å and O-S-O bond angles around 122°, provide a reference for what might be expected for this compound. sci-hub.se

An illustrative table of what DFT calculations might yield for the optimized geometry of this compound is presented below.

ParameterPredicted Value
C-S Bond Length (Å)~ 1.78
S-N Bond Length (Å)~ 1.63
O=S=O Bond Angle (°)~ 120
C-S-N Bond Angle (°)~ 107
Dihedral Angle (C-S-N-C) (°)Variable (Defines conformation)

Note: These are hypothetical values based on typical bond lengths and angles in similar molecules and are for illustrative purposes only.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. youtube.com

The energy of the HOMO is related to the molecule's ionization potential and its nucleophilicity, while the LUMO's energy relates to the electron affinity and electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity. sci-hub.se A smaller HOMO-LUMO gap suggests that a molecule is more reactive as it requires less energy to excite an electron from the occupied to the unoccupied orbital. sci-hub.se For this compound, the HOMO is expected to be located primarily on the electron-rich 2-amino-quinoline ring system, while the LUMO may be distributed over the quinoline and phenylsulfonamide portions.

Below is an example of what FMO analysis data for this compound might look like.

ParameterPredicted Energy (eV)
HOMO Energy-5.5 to -6.5
LUMO Energy-1.0 to -2.0
HOMO-LUMO Energy Gap3.5 to 5.5

Note: These values are illustrative and representative of typical ranges for organic molecules of this type.

An electrostatic potential (ESP) map is a visual representation of the charge distribution in a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red areas signify electron-rich regions (negative potential), which are prone to electrophilic attack, while blue areas indicate electron-poor regions (positive potential), susceptible to nucleophilic attack.

For this compound, the ESP map would likely show negative potential around the nitrogen atom of the amino group and the oxygen atoms of the sulfonamide group, indicating these are sites for hydrogen bonding and interaction with electrophiles. Conversely, the hydrogen atoms of the amino and sulfonamide groups would exhibit positive potential, making them hydrogen bond donors. Computational studies on other quinoline-sulfonamide derivatives have utilized ESP maps to understand their electronic structure. nih.gov Hirshfeld charge analysis, another method, provides a quantitative measure of the charge on each atom, which can offer insights into intermolecular interactions. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are in constant motion, and their shape can change through rotation around single bonds. Conformational analysis and molecular dynamics simulations are computational techniques used to explore these dynamic aspects.

This compound possesses several rotatable single bonds, such as the C-S and S-N bonds. Rotation around these bonds gives rise to different spatial arrangements called conformers or rotational isomers. Conformational analysis involves systematically rotating these bonds and calculating the energy of each resulting conformation to identify the most stable, low-energy structures. This is crucial as the biological activity of a molecule can be highly dependent on its preferred conformation.

The behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Molecular dynamics (MD) simulations are a powerful tool for studying how a molecule like this compound behaves over time in a solvent, typically water, to mimic physiological conditions. nih.govmdpi.com MD simulations track the movements of every atom in the system over a period of time, providing a detailed picture of the molecule's conformational flexibility and its interactions with solvent molecules. These simulations can reveal how solvation affects the stability of different conformers and can help in understanding the molecule's solubility and how it might interact with a biological target.

An illustrative data table summarizing the types of insights gained from MD simulations is provided below.

Simulation ParameterInformation Gained
Root Mean Square Deviation (RMSD)Stability of the molecule's conformation over time.
Root Mean Square Fluctuation (RMSF)Flexibility of different parts of the molecule.
Hydrogen Bond AnalysisThe number and lifetime of hydrogen bonds with water molecules.
Solvent Accessible Surface Area (SASA)The extent of the molecule's exposure to the solvent.

Note: This table describes the kind of data obtained from MD simulations, not specific numerical results.

Spectroscopic Property Predictions using Computational Methods

Computational chemistry provides robust methodologies for predicting the spectroscopic characteristics of molecules such as this compound. These theoretical approaches offer valuable insights that enhance and support experimental data, aiding in the structural confirmation and detailed characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the structure of organic molecules. Computational methods, especially Density Functional Theory (DFT), are utilized to calculate theoretical NMR chemical shifts (δ) and spin-spin coupling constants. nih.govacs.org The process typically begins with optimizing the molecule's geometry, followed by calculating NMR parameters using established frameworks like the Gauge-Including Atomic Orbital (GIAO) method. nih.govacs.org The resulting isotropic shielding values are then converted into chemical shifts using a reference standard, commonly Tetramethylsilane (TMS).

These predictions for ¹H and ¹³C nuclei can be correlated with experimental spectra to validate structural assignments. nih.gov For this compound, protons on the quinoline and phenyl rings are anticipated to resonate in the aromatic region of the ¹H NMR spectrum, with their precise shifts influenced by the electronic effects of the amino and sulfonamide groups. Recent advancements have integrated DFT calculations with machine learning models, such as graph neural networks, to improve the accuracy of chemical shift predictions beyond what is achievable with DFT alone, despite the significant computational resources required. nih.govresearchgate.netacs.org Discrepancies between calculated and experimental values can arise from factors like solvent effects, molecular vibrations, and the specific level of theory applied. nih.gov

Table 1: Hypothetical Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound This interactive table presents hypothetical data for illustrative purposes. Actual values require specific computational runs.

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Quinoline C2 - 157.9
Quinoline C3 6.90 108.5
Quinoline C4 8.15 148.2
Quinoline C4a - 128.8
Quinoline C5 8.35 124.7
Quinoline C6 - 136.1
Quinoline C7 7.98 129.3
Quinoline C8 8.08 122.5
Quinoline C8a - 145.7
Amino N-H 5.60 -
Phenyl C1' - 138.0
Phenyl C2'/C6' 7.28 121.8
Phenyl C3'/C5' 7.42 129.6
Phenyl C4' 7.33 125.1

Theoretical simulations are also capable of generating Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra. For IR spectroscopy, computational methods determine the vibrational frequencies and their intensities, which correspond to bond stretching, bending, and other molecular motions. researchgate.netankara.edu.tr The simulated IR spectrum for this compound would display characteristic peaks for N-H stretches (amino and sulfonamide), S=O stretches (sulfonamide), and various vibrations of the quinoline ring. nih.govmdpi.commdpi.com

For UV-Vis spectroscopy, Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to predict electronic transitions. researchgate.netaip.orgacs.orgmdpi.com It calculates excitation energies and oscillator strengths, which relate to the wavelength of maximum absorption (λmax) and the intensity of the absorption band. mdpi.comyoutube.com The UV-Vis spectrum of this compound is expected to feature π→π* transitions within its aromatic systems. nih.gov A recent study on newly synthesized quinoline-sulphonamide derivatives recorded experimental absorption bands between 337 nm and 342 nm, attributed to n → π* transitions. nih.gov Comparing computed spectra with experimental data is crucial for assigning vibrational bands and understanding electronic transitions. researchgate.netresearchgate.net

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups of this compound This interactive table presents hypothetical data for illustrative purposes. Actual values require specific computational runs.

Functional Group Vibrational Mode Predicted Frequency (cm⁻¹)
Amino (NH₂) Asymmetric Stretch 3485
Amino (NH₂) Symmetric Stretch 3365
Sulfonamide (NH) Stretch 3345
Aromatic (C-H) Stretch 3100-3000
Sulfonamide (SO₂) Asymmetric Stretch 1345
Sulfonamide (SO₂) Symmetric Stretch 1165
Quinoline (C=N) Stretch 1625

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions (conceptual)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor's active site. nih.govscirp.org For this compound, docking studies could conceptually be performed against various biological targets, such as kinases or enzymes like carbonic anhydrase, to explore its potential as an inhibitor. nih.govmdpi.com The process involves generating 3D structures of the ligand and receptor, after which a docking algorithm samples numerous conformations to identify the most favorable binding modes based on a scoring function. nih.gov These predictions reveal key intermolecular interactions, including hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com

Following docking, the predicted binding poses are analyzed to calculate interaction energies, which estimate the ligand's binding affinity, and to identify key amino acid residues in the receptor active site that are critical for binding. nih.gov For the title compound, the sulfonamide and amino groups are potential hydrogen bond donors and acceptors, while the quinoline and phenyl rings can engage in π-π stacking. researchgate.net For instance, in a docking study of a quinolinesulfonamide derivative, a methyl group on the sulfonamide nitrogen was found to have a weak van der Waals interaction with an arginine residue. mdpi.com Molecular dynamics (MD) simulations can further refine this analysis by modeling the dynamic behavior of the complex over time, providing a more accurate assessment of the binding mode's stability and the binding free energy.

Pharmacophore Modeling Based on the Chemical Architecture of this compound (conceptual)

A pharmacophore represents the essential three-dimensional arrangement of molecular features required for biological activity. nih.gov For this compound, a pharmacophore model would be constructed by identifying its key chemical features. A ligand-based pharmacophore model can be developed from the molecule's structure, or a structure-based model can be derived from its docked pose within a receptor. nih.gov

Key pharmacophoric features of this compound would likely include:

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the oxygen atoms of the sulfonamide group.

Hydrogen Bond Donors: The N-H protons of the amino and sulfonamide moieties.

Aromatic Rings: The quinoline and phenyl rings as features for hydrophobic and π-π stacking interactions.

A study on quinoline derivatives as VEGFR-2 inhibitors developed a five-point pharmacophore model that included two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Such a model, once created, serves as a 3D query to screen chemical libraries for new molecules that share these features and may possess similar biological activities, thus aiding in the discovery of new lead compounds. nih.govresearchgate.netmdpi.com

Reactivity and Derivatization of 2 Amino N Phenylquinoline 6 Sulfonamide

Reactions at the Quinoline (B57606) Nitrogen Atoms

The quinoline ring contains two nitrogen atoms: one at position 1 (N1), which is part of the heterocyclic aromatic system, and the exocyclic nitrogen of the 2-amino group. The N1 atom is a tertiary amine and a key site for reactions such as alkylation, acylation, and quaternization.

The lone pair of electrons on the quinoline ring's nitrogen atom (N1) allows it to act as a nucleophile, participating in both N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the quinoline nitrogen. Typically, this is achieved by reacting the parent compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) or other alkylating agents. The reaction proceeds via nucleophilic substitution, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. The reactivity of the quinoline nitrogen can be influenced by the electronic effects of the substituents on the ring. The unique structure of quinoline derivatives, with a phenyl group contributing to conjugation, can affect the characteristics of the nitrogen atom. nih.gov

N-Acylation: The N-acylation of the quinoline nitrogen is less common than the acylation of the exocyclic amino group due to the lower nucleophilicity of the ring nitrogen. However, under certain conditions, particularly with highly reactive acylating agents like acyl chlorides or anhydrides in the presence of a strong base, acylation can occur. N-acylsulfonamides are a significant class of compounds in medicinal chemistry, often used as bioisosteres for carboxylic acids. nih.gov The synthesis of N-acylsulfonamides can be achieved by reacting sulfonamides with N-acylbenzotriazoles in the presence of a base like sodium hydride, which produces the desired products in high yields. researchgate.net

Table 1: Illustrative N-Alkylation and N-Acylation Reactions at Quinoline Nitrogen

Reaction TypeReagent ExampleProduct Class
N-AlkylationMethyl Iodide (CH₃I)1-Methyl-2-amino-N-phenylquinolinium-6-sulfonamide salt
N-AlkylationBenzyl (B1604629) Bromide (C₆H₅CH₂Br)1-Benzyl-2-amino-N-phenylquinolinium-6-sulfonamide salt
N-AcylationAcetyl Chloride (CH₃COCl)1-Acetyl-2-amino-N-phenylquinolinium-6-sulfonamide salt

Quaternization is a specific type of N-alkylation where a tertiary amine, such as the quinoline nitrogen, reacts with an alkyl halide to form a quaternary ammonium (B1175870) salt. mdpi.com This process converts the neutral quinoline ring into a permanently positively charged quinolinium cation. The reaction typically proceeds via an Sₙ2 mechanism and is influenced by steric and electronic factors. mdpi.com

The reaction of 2-amino-N-phenylquinoline-6-sulfonamide with an alkyl halide (e.g., CH₃I) would lead to the formation of a quaternary N-alkylquinolinium salt. These salts often exhibit increased water solubility and different biological properties compared to the parent molecule. The choice of the alkylating agent and the counter-ion can be varied to fine-tune the properties of the resulting salt. mdpi.com Lysine is a frequently modified amino acid through quaternization due to its two amine groups. nih.gov

Furthermore, the basic nature of the nitrogen atoms (both the quinoline N1 and the 2-amino group) allows for simple acid-base reactions to form salts. Treatment with mineral acids (like HCl) or organic acids (like acetic acid) will protonate the nitrogen atoms, yielding the corresponding ammonium salts, which generally have higher aqueous solubility.

Modifications of the 2-Amino Functionality

The primary aromatic amine at the C2-position is a highly versatile functional group, enabling a wide array of chemical transformations.

Amide Formation: The 2-amino group readily undergoes acylation to form amides. This is one of the most common derivatization strategies for primary amines. sphinxsai.com The reaction can be carried out using various acylating agents:

Acyl Halides: Reaction with an acyl chloride (R-COCl) or acyl bromide in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the generated hydrogen halide. khanacademy.org

Acid Anhydrides: Reaction with an acid anhydride (B1165640) ((RCO)₂O) often yields the amide product cleanly. khanacademy.org

Carboxylic Acids: Direct reaction with a carboxylic acid (R-COOH) requires a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to activate the carboxylic acid. ajchem-a.com

Sulfonamide Derivatization: The 2-amino group can also react with sulfonyl chlorides (R-SO₂Cl) in the presence of a base to form a new sulfonamide linkage. This would result in a molecule with two distinct sulfonamide groups. This reaction is a standard method for synthesizing sulfonamides. nih.govnih.gov

Table 2: Examples of Amide and Sulfonamide Formation from the 2-Amino Group

ReagentProduct TypeResulting Linkage
Acetyl ChlorideN-(6-(N-phenylsulfamoyl)quinolin-2-yl)acetamide-NH-CO-CH₃
Benzoic Acid / DCCN-(6-(N-phenylsulfamoyl)quinolin-2-yl)benzamide-NH-CO-C₆H₅
Benzenesulfonyl ChlorideN-(6-(N-phenylsulfamoyl)quinolin-2-yl)benzenesulfonamide-NH-SO₂-C₆H₅
Methanesulfonyl ChlorideN-(6-(N-phenylsulfamoyl)quinolin-2-yl)methanesulfonamide-NH-SO₂-CH₃

As a primary aromatic amine, the 2-amino group can be converted into a diazonium salt (-N₂⁺) through a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures (0-5 °C). The resulting 2-diazoniumquinoline salt is a valuable synthetic intermediate.

The diazonium group is an excellent leaving group (as N₂ gas) and can be replaced by a wide variety of nucleophiles in what are known as Sandmeyer or related reactions. This allows for the introduction of diverse substituents at the C2-position, including:

Halogens: -Cl, -Br (using CuCl, CuBr)

Cyano group: -CN (using CuCN)

Hydroxyl group: -OH (by warming in water)

Hydrogen: (deamination via reaction with hypophosphorous acid, H₃PO₂)

The primary amino group can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.gov The reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by dehydration, and is usually catalyzed by an acid. researchgate.netresearchgate.net

R-CHO + H₂N-Quinoline → R-CH=N-Quinoline + H₂O

The resulting imine can be a stable final product or can be used as an intermediate for further reactions. For instance, the C=N double bond of the imine can be reduced (e.g., with sodium borohydride, NaBH₄) to form a stable secondary amine. This two-step process is known as reductive amination.

Reactions at the Phenyl Substituent of the Sulfonamide

The phenyl ring of the N-phenylsulfonamide moiety in this compound is susceptible to various chemical transformations that allow for further molecular derivatization. These reactions primarily include electrophilic aromatic substitution and modern cross-coupling methodologies.

Electrophilic Aromatic Substitution (EAS) on the Phenyl Ring

Common EAS reactions such as nitration and halogenation can be performed on N-phenylsulfonamide derivatives. For instance, nitration using a mixture of nitric acid and sulfuric acid would be expected to yield predominantly the meta-nitro derivative, with smaller amounts of the ortho and para isomers. Similarly, halogenation with a halogen (e.g., Br₂) in the presence of a Lewis acid catalyst would follow a similar regiochemical preference. nih.govrsc.org Friedel-Crafts reactions, both alkylation and acylation, are generally difficult on such deactivated rings and may require strong catalysts and forcing conditions. khanacademy.orgmdpi.com

Reaction Type Typical Reagents Expected Major Product(s) on Phenyl Ring
NitrationHNO₃, H₂SO₄meta-nitro substitution
HalogenationBr₂, FeBr₃meta-bromo substitution
Friedel-Crafts AcylationRCOCl, AlCl₃Generally low yielding; meta substitution
Friedel-Crafts AlkylationRCl, AlCl₃Prone to rearrangements and low yields; meta substitution

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

For palladium-catalyzed cross-coupling reactions to occur on the phenyl ring of the sulfonamide, it must first be functionalized with a suitable leaving group, typically a halide (e.g., -Br, -I) or a triflate (-OTf). This halide can be introduced via electrophilic halogenation as described previously, or the starting material for the sulfonamide synthesis could be a haloaniline. Once functionalized, this aryl halide can participate in a variety of powerful C-C bond-forming reactions.

Suzuki Coupling: This reaction couples the aryl halide (or triflate) with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups onto the phenyl ring.

Heck Reaction: The Heck reaction involves the coupling of the aryl halide with an alkene to form a substituted alkene, again catalyzed by palladium in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is stereoselective, typically yielding the trans isomer. organic-chemistry.org

Sonogashira Coupling: This reaction forms a C-C bond between the aryl halide and a terminal alkyne. libretexts.org It is typically co-catalyzed by palladium and copper species and requires a base. nih.gov This method is highly effective for synthesizing arylalkynes. researchgate.net

These reactions are valued for their high functional group tolerance, allowing for complex molecular architectures to be built under relatively mild conditions. researchgate.net

Coupling Reaction Coupling Partner Catalyst System (Typical) Product Type
SuzukiArylboronic acid (Ar'-B(OH)₂)Pd(PPh₃)₄, Na₂CO₃Biaryl
HeckAlkene (R-CH=CH₂)Pd(OAc)₂, PPh₃, Et₃NSubstituted Alkene
SonogashiraTerminal Alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, Et₃NArylalkyne

Reactions Involving the Sulfonamide Group

The sulfonamide linkage (R-SO₂-NR'R'') is known for its chemical robustness, a property that makes it a stable protecting group for amines in organic synthesis. youtube.com However, under specific conditions, it can undergo cleavage or transformation.

Hydrolysis and Transamidation Reactions

Cleavage of the S-N bond in sulfonamides, or hydrolysis, generally requires harsh conditions, such as strong acid and heat. youtube.com This stability is a key feature of sulfonamide-containing compounds.

Transamidation, the exchange of the amine portion of the sulfonamide with a different amine, is also a challenging transformation. It typically requires activation of the sulfonamide. Recent methodologies have been developed that may involve metal catalysis to facilitate the exchange under less severe conditions than full hydrolysis and re-formation. researchgate.netmdpi.com For example, some methods employ catalysts to activate the amide for nucleophilic attack by an incoming amine. mdpi.com

Reduction of the Sulfonamide Functionality

The sulfonamide group can be reduced to liberate the free amine and a sulfur-containing byproduct. This reductive cleavage is a common deprotection strategy in multi-step synthesis. The conditions for this reduction are typically quite strong, reflecting the stability of the sulfonamide bond. Reagents such as alkali metals (e.g., sodium or lithium) in liquid ammonia (B1221849) or lithium aluminum hydride (LiAlH₄) in the presence of nickel compounds have been used for this purpose. strath.ac.uk More recently, neutral organic super-electron-donor reagents have been shown to cleave sulfonamides, offering a milder alternative to aggressive metal-containing reagents. strath.ac.uk In some specific molecular contexts, reduction of a sulfonamide to a sulfinamide has been observed under unusual, nominally oxidizing conditions. psu.edu

Transformation Typical Reagents/Conditions Outcome
HydrolysisStrong acid (e.g., HBr, HCl), heatCleavage to quinoline-6-sulfonic acid and aniline (B41778)
TransamidationAmine (R'NH₂), metal catalyst (e.g., Pd(OAc)₂)Formation of a new sulfonamide (2-amino-N-R'-quinoline-6-sulfonamide)
ReductionLiAlH₄/NiCl₂, or Li/NH₃(l)Cleavage to 2-aminoquinoline-6-sulfinic acid and aniline, or further to 2-amino-6-mercaptoquinoline

Regioselective Functionalization of the Quinoline Core

The quinoline ring system in this compound possesses two key substituents that direct further functionalization: the 2-amino group and the 6-sulfonamide group. The regiochemical outcome of subsequent reactions, particularly electrophilic aromatic substitution and transition metal-catalyzed C-H functionalization, is determined by the combined electronic and steric effects of these groups. nih.gov

The 2-amino group is a powerful electron-donating group, strongly activating the quinoline ring towards electrophilic attack. It directs incoming electrophiles to the ortho and para positions relative to itself, which correspond to the C3 and C4 positions of the quinoline ring. The C3 position is often favored.

Conversely, the 6-sulfonamide group is a deactivating, meta-directing group. It will direct incoming electrophiles to the C5 and C7 positions.

The interplay of these directing effects dictates the most probable sites for substitution. The strong activating effect of the amino group often dominates, making positions in the pyridine ring (C3, C4) more susceptible to certain types of functionalization. However, functionalization on the benzene (B151609) ring of the quinoline core is also possible, guided by the sulfonamide group. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the selective functionalization of quinoline scaffolds, where directing groups can precisely control the site of reaction. mdpi.comnih.govrsc.org For instance, the nitrogen of the quinoline ring itself can act as a directing group to facilitate C-H activation at the C8 position. nih.gov The specific catalyst and reaction conditions play a crucial role in determining the regioselectivity. nih.govmdpi.com

Position(s) Directing Influence Potential Reactions Rationale
C3Strong activation from 2-amino groupElectrophilic Halogenation, NitrationHighly activated position ortho to the amino group.
C4Activation from 2-amino groupC-H Arylation, Alkenylationpara position to the amino group, accessible via C-H activation. mdpi.com
C5, C7Deactivation from 6-sulfonamide group (meta-directing)Electrophilic substitution under forcing conditionsPositions meta to the deactivating sulfonamide group.
C8Proximity to quinoline nitrogenMetal-catalyzed C-H functionalizationThe quinoline nitrogen can act as a directing group for catalysts. nih.gov

Directed Ortho-Metalation (DoM) Strategies

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. nih.govharvard.edubaranlab.orgresearchgate.net This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. nih.govharvard.edubaranlab.org In the case of this compound, several groups could potentially act as DMGs.

The sulfonamide group (-SO₂NH-) is a known and effective DMG. researchgate.net The coordination of a strong base, such as n-butyllithium, to the oxygen or nitrogen atoms of the sulfonamide can direct lithiation to the C-5 and C-7 positions of the quinoline ring. The relative acidity of these protons and steric factors would influence the regioselectivity of the metalation.

The 2-amino group is also a potential DMG. Its ability to direct ortho-lithiation is well-documented in other aromatic systems. harvard.edu This could potentially lead to functionalization at the C-3 position of the quinoline ring. Furthermore, the nitrogen atom of the quinoline ring itself can direct lithiation to the C-8 position, although this is often less favored.

Once the aryllithium intermediate is formed, it can be quenched with a variety of electrophiles to introduce new functional groups. This opens up a vast array of possibilities for creating derivatives.

Table 1: Potential Electrophiles for Quenching after Directed Ortho-Metalation

ElectrophileFunctional Group Introduced
Alkyl halides (e.g., CH₃I)Alkyl groups
Aldehydes/Ketones (e.g., DMF)Hydroxymethyl, formyl groups
Carbon dioxide (CO₂)Carboxylic acid
Disulfides (e.g., (PhS)₂)Thiophenyl group
Iodine (I₂)Iodo group

Halogenation and Subsequent Cross-Coupling Reactions

Halogenation of the quinoline ring provides a versatile handle for further derivatization through cross-coupling reactions. Electrophilic halogenation using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce bromine or chlorine atoms onto the electron-rich quinoline ring. The positions of halogenation would be directed by the existing substituents.

Once halogenated, the resulting halo-derivatives of this compound can undergo a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. nih.govnih.govresearchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide range of substituents. For instance, a Suzuki coupling could be used to introduce a new aryl or heteroaryl group, while a Sonogashira coupling could introduce an alkyne. nih.gov The Buchwald-Hartwig amination offers a route to further modify the amino groups or introduce new nitrogen-based functionalities. researchgate.net

Synthesis of Analogues and Homologs of this compound

The synthesis of analogues and homologs allows for a systematic exploration of the structure-activity relationship of a parent compound. This can involve modifications to all parts of the this compound molecule.

Systematic Structural Modifications to Explore Chemical Space

Systematic structural modifications can be envisioned at several positions to generate a library of analogues.

Modification of the Quinoline Core: The quinoline ring can be substituted with various functional groups using the methods described above. Additionally, the core itself can be altered, for example, by synthesizing quinazoline (B50416) or isoquinoline (B145761) analogues.

Variation of the N-phenyl Group: The N-phenyl group of the sulfonamide can be replaced with other aryl or heteroaryl rings. This can be achieved by reacting the corresponding sulfonyl chloride with a variety of anilines or other amino-heterocycles. nih.gov

Alteration of the Sulfonamide Linker: The length and nature of the sulfonamide linker can be modified. For example, homologous sulfonamides with additional methylene (B1212753) groups could be synthesized.

Derivatization of the 2-Amino Group: The 2-amino group can be acylated, alkylated, or used as a starting point for the construction of heterocyclic rings fused to the quinoline system.

Table 2: Examples of Systematic Structural Modifications

Modification SiteExample of ModificationPotential Synthetic Route
Quinoline C-5 PositionIntroduction of a methyl groupDoM followed by quenching with methyl iodide
N-phenyl GroupReplacement with a pyridyl groupReaction of 2-aminoquinoline-6-sulfonyl chloride with aminopyridine
2-Amino GroupAcetylationReaction with acetic anhydride

Preparation of Chiral Derivatives

The introduction of chirality into the this compound scaffold can lead to enantioselective interactions with biological targets. Chiral derivatives can be prepared through several strategies. mdpi.commdpi.com

One approach involves the use of chiral building blocks during the synthesis. For example, a chiral amine could be used in place of aniline to form a chiral sulfonamide. mdpi.com Alternatively, a chiral substituent could be introduced onto the quinoline ring or the N-phenyl group.

Asymmetric synthesis methodologies can also be employed. For instance, catalytic enantioselective synthesis of N-C axially chiral sulfonamides has been reported, which could be adapted to the target molecule. mdpi.com Another strategy is the use of chiral catalysts in cross-coupling reactions to introduce chiral side chains. The resolution of a racemic mixture of a chiral derivative using techniques like chiral chromatography is also a viable method to obtain enantiomerically pure compounds.

The synthesis of chiral sulfonamides often involves the reaction of a sulfonyl chloride with a chiral amine in the presence of a base. mdpi.com

Medicinal Chemistry Exploration of 2 Amino N Phenylquinoline 6 Sulfonamide Excluding Clinical Data

Structure-Activity Relationship (SAR) Studies on the Quinoline-Sulfonamide Scaffold

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing lead compounds to enhance their biological activity and selectivity. For the quinoline-sulfonamide scaffold, these studies have primarily focused on modifications of the quinoline (B57606) ring, the N-phenyl group, and the 2-amino substituent.

Impact of Substitutions on the Quinoline Ring System on in vitro Biological Activity

Modifications to the quinoline ring of quinoline-sulfonamide derivatives have been shown to significantly influence their in vitro biological activity. Studies on related quinoline-based sulfonamides have provided valuable insights into how substituents on this bicyclic system can modulate enzyme inhibition and other biological effects.

For instance, in a series of 4-anilinoquinoline-based benzenesulfonamides designed as carbonic anhydrase (CA) inhibitors, substitutions on the quinoline ring at the 6-position were found to impact inhibitory activity against various human CA (hCA) isoforms. nih.govresearchgate.net The introduction of different groups such as methyl (-CH3), methoxy (B1213986) (-OCH3), chloro (-Cl), and di-trifluoromethyl (-diCF3) at the 6-position of the quinoline nucleus was explored to understand their effect on the inhibition of tumor-associated hCA IX and XII. mdpi.com

One study revealed that a 6-methyl substituent on the quinoline ring of a 4-anilino-benzenesulfonamide derivative resulted in potent inhibition of the hCA IX isoform. nih.gov In another series of triazine-quinoline hybrids, substitutions at the 6-position of the quinoline moiety, such as 6-methoxy and 6-methyl, were found to be favorable for COX-2 potency and selectivity. nih.gov Specifically, for benzyl (B1604629) triazine-quinoline hybrids, the order of preference for substitution on the quinoline ring for COX-2 inhibition was found to be 6-benzyloxy > unsubstituted > 6-methoxy > 7-methoxy > 6-methyl > 6-isopropoxy. nih.gov

Furthermore, in the context of pyruvate (B1213749) kinase M2 (PKM2) activators, derivatives of 6-, 7-, and 8-sulfamoylquinoline have been identified as a significant group, indicating that the position of the sulfamoyl group on the quinoline ring is a key determinant of activity. mdpi.com

These findings underscore the importance of the substitution pattern on the quinoline ring for tailoring the biological activity profile of quinoline-sulfonamide derivatives.

Influence of Phenyl Substituent Variations on in vitro Activity Profiles

The nature and position of substituents on the N-phenyl ring of the sulfonamide moiety play a critical role in determining the in vitro activity of this class of compounds. Research on various quinoline-sulfonamide analogs has demonstrated that modifying the phenyl ring can significantly alter enzyme inhibition and receptor binding affinities.

In a study of quinoline-8-sulfonamides as dual inhibitors of monoamine oxidases (MAOs) and cholinesterases (ChEs), the introduction of both electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) to the phenyl ring resulted in substantial inhibitory effects. rsc.org Chloro substitution at the meta-, ortho-, and para-positions influenced the compound's inhibition potential, with the meta-substituted analog showing the most potent activity against MAO-A. rsc.org For instance, a compound with a 3-chloro substitution on the phenyl ring displayed a 2-fold enhanced potency against MAO-A compared to other substitutions. rsc.org Dichloro substitution at the ortho- and para-positions also had a notable effect. rsc.org The replacement of a fluoro group with an iodo group resulted in compounds with similar, albeit slightly reduced, potency, while substitution with a methoxy group also led to a decrease in potency compared to the most active halogenated analogs. rsc.org

In the context of carbonic anhydrase (CA) inhibitors, the position of the sulfonamide group on the phenyl ring is a key determinant of activity. A series of quinoline-based benzenesulfonamides were synthesized where the sulfonamide functionality was placed at the ortho-, meta-, and para-positions of the anilino moiety. nih.govresearchgate.net The para-sulfonamide derivatives generally displayed the best inhibitory activity against the cancer-related isoforms hCA IX and hCA XII. nih.govresearchgate.net However, a meta-sulfonamide derivative also exhibited excellent hCA IX inhibitory activity. nih.govresearchgate.net

The following table summarizes the inhibitory activity of some quinoline-8-sulfonamide (B86410) derivatives against MAO-A, MAO-B, AChE, and BChE, highlighting the influence of phenyl substituents.

Table 1: In vitro inhibitory activity (IC50, µM) of selected quinoline-8-sulfonamide derivatives.

Compound R MAO-A MAO-B AChE BChE
a5 3-Cl 0.59 ± 0.04 1.25 ± 0.09 1.83 ± 0.91 0.89 ± 0.06
a12 4-Cl 1.18 ± 0.07 0.47 ± 0.03 2.11 ± 1.01 1.15 ± 0.08
a11 4-F 1.25 ± 0.08 1.10 ± 0.06 0.58 ± 0.05 1.21 ± 0.09
a6 3,4-di-OCH3 2.15 ± 0.13 1.89 ± 0.11 1.10 ± 0.77 1.95 ± 0.12

Data sourced from a study on quinoline–sulfonamides as multi-targeting neurotherapeutics. rsc.org

These examples clearly illustrate that the substitution pattern on the N-phenyl ring is a critical factor that can be fine-tuned to optimize the potency and selectivity of quinoline-sulfonamide derivatives against various biological targets.

Role of the 2-Amino Group in Molecular Recognition and Biological Interaction

The 2-amino group on the quinoline ring is a key functional group that plays a significant role in molecular recognition and biological interactions, often acting as a crucial hydrogen bond donor. Its presence and position can profoundly influence the binding affinity and selectivity of the molecule for its target.

In the development of neuronal nitric oxide synthase (nNOS) inhibitors, the 2-aminoquinoline (B145021) scaffold was explored as a bioisostere for arginine. mdpi.com The 2-amino group was designed to mimic the guanidinium (B1211019) group of arginine, forming critical hydrogen bonding interactions within the enzyme's active site. mdpi.com X-ray crystallography studies revealed that the 2-aminoquinoline moiety forms a bifurcated hydrogen bond with a conserved glutamate (B1630785) residue in the active site of nNOS, an interaction essential for inhibitory potency. mdpi.com

The basicity of the 2-amino group (pKa of 2-aminoquinoline is approximately 7.3) is also a critical factor, allowing it to be protonated at physiological pH and to effectively interact with negatively charged residues in the target protein. mdpi.com This was a deliberate design choice to create inhibitors with improved pharmacokinetic properties compared to highly basic amidine-containing compounds. mdpi.com

Furthermore, studies on 6-aminoquinolones as potential anti-HIV agents demonstrated the importance of the amino group at a specific position. When the 6-amino group was replaced by a fluorine atom, a decrease in antiviral activity was observed, suggesting the amino group's involvement in the mechanism of action, which was proposed to be through interaction with TAR RNA. atauni.edu.tr

These findings highlight that the 2-amino group is not merely a simple substituent but a critical pharmacophoric element that directly participates in the binding to biological targets, influencing both the potency and selectivity of the quinoline-based compounds.

Exploration of Molecular Targets for Quinoline-Sulfonamide Compounds

The versatile quinoline-sulfonamide scaffold has been investigated for its potential to interact with a variety of molecular targets, including enzymes and receptors. These explorations have revealed a broad range of biological activities, underscoring the therapeutic potential of this chemical class.

Enzyme Inhibition Profiles

Quinoline-sulfonamide derivatives have been extensively studied as inhibitors of several key enzyme families, including carbonic anhydrases, kinases, and proteases.

Carbonic Anhydrase Inhibition:

A significant body of research has focused on quinoline-based sulfonamides as inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoforms hCA IX and XII. nih.govresearchgate.net These enzymes are involved in pH regulation and are overexpressed in many cancers, making them attractive therapeutic targets.

In one study, a series of 4-anilinoquinoline-based benzenesulfonamides were synthesized and evaluated for their inhibitory activity against hCA I, II, IX, and XII. nih.govresearchgate.net Several of these compounds demonstrated potent, nanomolar inhibition of the cancer-related isoforms hCA IX and XII. nih.govresearchgate.net For example, para-sulfonamide derivatives showed excellent inhibitory activity against both hCA IX and hCA XII, with KI values in the low nanomolar range. nih.govresearchgate.net A meta-sulfonamide derivative also exhibited potent inhibition of hCA IX. nih.govresearchgate.net Molecular docking studies suggested that these compounds bind to the zinc ion in the active site of the enzyme via the sulfonamide group. nih.gov

The following table presents the inhibition constants (KI) of selected 4-anilinoquinoline-based sulfonamides against various hCA isoforms.

Table 2: Inhibition constants (KI, nM) of selected quinoline-based sulfonamides against human carbonic anhydrase isoforms.

Compound R (on quinoline) Sulfonamide Position hCA I hCA II hCA IX hCA XII
11c 6-Cl meta 443.5 155.2 8.4 45.7
13a 6-CH3 para 95.4 36.5 25.8 9.8
13b 6-OCH3 para 115.8 58.4 5.5 13.2
13c 6-Cl para 65.7 7.3 18.6 8.7
AAZ (Acetazolamide) - - 250 12 25 5.7

Data sourced from a study on quinoline-based sulfonamides as selective carbonic anhydrase inhibitors. nih.govresearchgate.net

Kinase Inhibition:

The quinoline scaffold is a well-established pharmacophore in the design of kinase inhibitors, with several approved drugs, such as Bosutinib and Lenvatinib, featuring this core structure. nih.govresearchgate.net Consequently, quinoline-sulfonamide derivatives have also been explored as potential kinase inhibitors.

While specific data for 2-amino-N-phenylquinoline-6-sulfonamide is limited, related quinoline derivatives have shown significant kinase inhibitory activity. For instance, various substituted 4-anilinoquinoline derivatives have been reported as potent inhibitors of Src-family kinases like p56Lck. researchgate.net These studies highlight the importance of the substitution pattern on both the quinoline and aniline (B41778) rings for achieving high potency and selectivity. researchgate.net

Protease Inhibition:

Receptor Binding Affinity Studies

The quinoline-sulfonamide scaffold has also been investigated for its ability to bind to various receptors, including G-protein coupled receptors (GPCRs) and nuclear receptors.

G-Protein Coupled Receptor (GPCR) Binding:

Studies have shown that quinoline-sulfonamide derivatives can exhibit significant affinity for GPCRs. For example, a series of arene- and quinoline-sulfonamides were evaluated for their binding affinity to serotonin (B10506) receptors. One compound, an 8-quinolinesulfonamide derivative, was identified as a potent 5-HT7 receptor antagonist with a Ki of 13 nM. nih.gov

In another study, sulfonamide derivatives were investigated as antagonists for the CC chemokine receptor 2 (CCR2), a GPCR involved in inflammatory processes. researchgate.net While not quinoline-based, this research demonstrates the potential of the sulfonamide moiety to confer high binding affinity to GPCRs. researchgate.net

Nuclear Receptor Binding:

More recently, quinoline sulfonamide derivatives have emerged as modulators of nuclear receptors, which are ligand-activated transcription factors involved in a wide range of physiological processes.

A high-throughput screen identified a series of quinoline sulfonamides as inhibitors of the retinoic acid receptor-related orphan receptor gamma (RORγ), a key regulator of Th17 cell differentiation and IL-17 production. nih.gov Further optimization of this series led to the discovery of potent and selective RORγ inverse agonists. nih.gov

Additionally, N-acyl-6-sulfonamide-tetrahydroquinoline derivatives have been developed as selective glucocorticoid receptor modulators (SGRMs). nih.gov These compounds were designed to dissociate the transactivation and transrepression functions of the glucocorticoid receptor (GR), offering a potential therapeutic advantage for inflammatory and autoimmune diseases. nih.gov One derivative, B53, exhibited potent transrepression activity (IC50 NF-κB = 0.009 µM), comparable to dexamethasone, with no transactivation activity. nih.gov

These findings highlight the potential of the quinoline-sulfonamide scaffold to be adapted for targeting a diverse range of receptors, opening up new avenues for drug discovery.

Interactions with Nucleic Acids (conceptual)

The interaction of small molecules with nucleic acids, such as DNA, is a cornerstone of many therapeutic strategies, particularly in oncology. For a molecule like this compound, several conceptual modes of interaction with DNA can be postulated based on its structural components: the quinoline ring, the sulfonamide group, and the phenylamino (B1219803) moiety.

The planar aromatic structure of the quinoline ring is a key feature that could facilitate intercalation between DNA base pairs. This mode of binding involves the insertion of the flat aromatic ring system in between the stacked base pairs of the DNA double helix. Such an interaction can distort the DNA structure, potentially interfering with crucial cellular processes like DNA replication and transcription, which are often dysregulated in cancer cells.

It is also conceivable that this compound could act as a topoisomerase inhibitor. Topoisomerases are essential enzymes that manage the topological state of DNA. Many quinoline-based compounds are known to inhibit these enzymes, leading to breaks in the DNA strands and subsequently inducing cell death. japsonline.com The N-phenylquinoline scaffold could potentially stabilize the complex between topoisomerase and DNA, preventing the re-ligation of the DNA strands.

Cellular Assays for Investigating Biological Mechanisms (Pre-clinical, in vitro)

To elucidate the biological effects of this compound at a cellular level, a battery of in vitro assays would be employed. These assays are crucial for understanding its potential as a therapeutic agent by assessing its impact on cell health, proliferation, and the underlying molecular pathways.

A primary step in evaluating a potential anti-cancer compound is to determine its effect on the growth and viability of cancer cells. Cell proliferation assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used for this purpose. In this assay, viable cells with active metabolism convert the MTT tetrazolium salt into a colored formazan (B1609692) product, the amount of which is proportional to the number of living cells. By treating cancer cell lines with increasing concentrations of this compound, a dose-response curve can be generated to determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

To illustrate, a hypothetical experiment could be conducted on a panel of cancer cell lines, such as a human breast adenocarcinoma line (MCF-7) and a human colon carcinoma line (HCT-116). The results might be presented as follows:

Table 1: Illustrative Antiproliferative Activity (IC50) of this compound in Cancer Cell Lines This table presents hypothetical data for illustrative purposes.

Cell Line IC50 (µM)
MCF-7 (Breast Cancer) 15.2
HCT-116 (Colon Cancer) 22.5
A549 (Lung Cancer) 18.9

A desirable characteristic of many anticancer agents is the ability to induce apoptosis, or programmed cell death, in cancer cells. The induction of apoptosis by this compound can be investigated using techniques like Annexin V/Propidium (B1200493) Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid binding dye that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells. Studies on similar sulfonamide derivatives have demonstrated their ability to induce apoptosis in leukemia cells. mdpi.com

Furthermore, the compound's effect on the cell cycle can be analyzed. Cancer is often characterized by uncontrolled cell division, and compounds that can arrest the cell cycle at specific phases (e.g., G1, S, or G2/M) are of significant interest. This is typically studied by staining the DNA of treated cells with a fluorescent dye like propidium iodide and analyzing the DNA content per cell using flow cytometry. Some anilino-substituted pyrimidine (B1678525) sulfonamides have been shown to induce G1 cell cycle arrest. cymitquimica.com

To delve deeper into the molecular mechanism of action, it is essential to identify the cellular signaling pathways that are modulated by this compound. Techniques like Western blotting and quantitative Polymerase Chain Reaction (qPCR) are invaluable for this purpose.

Western blotting allows for the detection and quantification of specific proteins. For instance, if the compound is hypothesized to induce apoptosis, one could probe for changes in the levels of key apoptotic proteins such as caspases (e.g., caspase-3, caspase-9), Bcl-2 family proteins (e.g., Bax, Bcl-2), and p53.

qPCR, on the other hand, measures the expression levels of specific genes. This can provide insights into whether the compound affects the transcription of genes involved in cell proliferation (e.g., cyclins, CDKs), apoptosis, or other relevant pathways. For example, some quinazoline (B50416) derivatives have been shown to impact the expression of genes encoding for AKT, BAD, and PI3K. mdpi.com

Cheminformatics and Ligand-Based Drug Design Approaches for Quinoline-Sulfonamides

Cheminformatics plays a pivotal role in modern drug discovery by enabling the analysis of chemical data to guide the design and optimization of new drug candidates. mdpi.com For a class of compounds like quinoline-sulfonamides, ligand-based drug design approaches are particularly useful, especially when the three-dimensional structure of the biological target is unknown.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.

To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with their corresponding experimentally determined biological activities (e.g., IC50 values from cell proliferation assays) is required. For each compound, a set of molecular descriptors is calculated. These descriptors are numerical values that encode different aspects of the molecule's structure, such as its topology, electronic properties, and steric features.

Various statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms like random forest, can then be used to build a model that correlates the descriptors with the observed activity. A robust QSAR model can be used to predict the activity of new, untested analogs, thereby prioritizing the synthesis of the most promising compounds and reducing the need for extensive experimental screening.

To illustrate this, a hypothetical QSAR study on a series of analogs of this compound could involve synthesizing derivatives with different substituents on the phenylamino ring and the quinoline core.

Table 2: Illustrative Data for a QSAR Study of this compound Analogs This table presents hypothetical data for illustrative purposes.

Analog R1 Substituent (on Phenyl Ring) R2 Substituent (on Quinoline) Experimental IC50 (µM) Predicted IC50 (µM)
1 H H 15.2 14.8
2 4-Cl H 8.5 9.1
3 4-OCH3 H 25.1 24.3
4 H 4-CH3 12.7 13.5

This QSAR model could then guide the design of more potent inhibitors by suggesting which substituents at which positions are likely to enhance the desired biological activity.

Virtual Screening Techniques to Identify Potential Biological Targets

Virtual screening is a computational methodology instrumental in modern drug discovery for identifying potential protein targets for a given compound. This approach involves screening large libraries of compounds against a specific target or, conversely, screening a single compound against a panel of potential protein targets. For quinoline-sulfonamides, molecular docking is a commonly employed technique.

Molecular docking simulations predict the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. mdpi.com These simulations score the interactions, with lower energy scores typically indicating a more favorable binding mode. imist.ma This method has been used to identify and rationalize the activity of quinoline-sulfonamide derivatives against several key protein targets implicated in disease.

For instance, studies on structurally related quinoline-based sulfonamides have identified cancer-associated enzymes as potential targets. Molecular docking has been used to explore the binding of such compounds to human carbonic anhydrase (CA) isozymes, particularly the tumor-associated CA IX and XII. nih.gov These simulations revealed that the sulfonamide moiety can act as a zinc-binding group, anchoring the ligand within the enzyme's active site. nih.gov Similarly, derivatives of quinoline-8-sulfonamide have been docked into the active site of the M2 isoform of pyruvate kinase (PKM2), a key enzyme in cancer metabolism, to predict their binding modes and guide the design of new modulators. nih.govmdpi.com The results of these computational studies are often presented as binding energy values, which help to rank and prioritize compounds for further experimental testing. mdpi.com

Table 1: Representative Molecular Docking Results for Quinoline-Sulfonamide Analogs This table presents data for compounds structurally similar to this compound to illustrate the application of virtual screening.

Compound Class Protein Target Docking Score (Binding Energy) Key Predicted Interactions
Quinoline-based Sulfonamides Carbonic Anhydrase IX (hCA IX) Not explicitly stated, but guided synthesis Sulfonamide group coordinates with Zn(II) ion; van der Waals and hydrophobic interactions with the active site. nih.gov
Quinoline-8-sulfonamide Derivatives Pyruvate Kinase M2 (PKM2) -8.7 to -10.1 kcal/mol (ΔG) Interactions within the allosteric binding pocket. mdpi.com
2-Phenyl Quinoline Derivatives Fatty Acid Synthase (FASN) -8.9 kcal/mol (Docking Score) Interactions with the KR domain of FASN. nih.gov

Mechanistic Investigations of Biological Activity at the Molecular Level (pre-clinical)

Following the identification of potential targets through virtual screening, preclinical mechanistic studies are conducted to validate these interactions and elucidate the precise molecular mechanisms of action. These investigations utilize biophysical and biochemical assays to provide detailed insights into how a compound interacts with its target protein.

Detailed Studies of Binding Kinetics and Thermodynamics

Understanding the binding kinetics (the rates of association and dissociation) and thermodynamics (the energetic driving forces of binding) is crucial for characterizing a ligand-protein interaction. These parameters provide a more complete picture than affinity (e.g., Ki, Kd) alone and can influence a compound's pharmacological effect.

For the broader class of quinoline-sulfonamides, enzymatic assays are used to determine inhibitory constants (Ki), which quantify the affinity of a compound for its enzyme target. For example, novel quinoline-based sulfonamides designed as carbonic anhydrase inhibitors were evaluated for their activity against several human (h) isoforms. nih.gov The most potent compounds exhibited Ki values in the low nanomolar range against the cancer-related isoform hCA IX, indicating high-affinity binding. nih.gov

More in-depth studies on model systems for the sulfonamide pharmacophore provide further insight. Using techniques like fluorescence polarization, researchers have determined the dissociation constants (Kd) for sulfonamide analogs binding to the FK506-binding protein 12 (FKBP12), a well-characterized model protein. researchgate.net These studies allow for a precise determination of how structural changes, such as modifying the sulfonamide group, affect binding affinity. researchgate.netnih.gov

Table 2: Representative Binding Affinity Data for Sulfonamide-Based Compounds This table includes data for analogous sulfonamide compounds to demonstrate the types of kinetic and thermodynamic parameters determined in preclinical studies.

Compound Class Protein Target Parameter Value
Quinoline-based Sulfonamide (Compound 13b) hCA IX Ki 5.5 nM nih.gov
Quinoline-based Sulfonamide (Compound 13b) hCA XII Ki 8.9 nM nih.gov
Quinoline-based Sulfonamide (Compound 13b) hCA I Ki 87.7 nM nih.gov
Quinoline-based Sulfonamide (Compound 13b) hCA II Ki 135.5 nM nih.gov

Protein-Ligand Crystallography of Quinoline-Sulfonamide Complexes (if available for similar compounds)

Protein-ligand crystallography is a powerful technique that provides a high-resolution, three-dimensional snapshot of a compound bound within its protein target. This structural information is invaluable for understanding the specific molecular interactions that govern binding and for rationally designing more potent and selective molecules.

While a co-crystal structure for this compound itself may not be publicly available, data from closely related structures provide significant insight. The crystal structure of quinoline-8-sulfonamide reveals details about the conformation of the quinoline and sulfonamide groups, including intramolecular hydrogen bonding between the sulfonamide NH and the quinoline nitrogen. researchgate.net In co-crystal structures, this moiety can engage in specific interactions. For instance, in carbonic anhydrase, the sulfonamide group of inhibitors typically binds directly to the catalytic zinc ion in the active site. nih.gov

High-resolution co-crystal structures of sulfonamide-containing ligands with the model protein FKBP12 have been solved, revealing intimate details of their binding modes. nih.govacs.org These structures show that the sulfonamide oxygens are a key binding motif, often forming a network of hydrogen bonds or other interactions with protein residues. researchgate.netnih.govacs.org For example, the sulfonamide oxygens can engage in conserved CH···O=S interactions with the protein backbone. acs.org These crystallographic studies confirm the predictions from molecular docking and provide a precise blueprint of the ligand-receptor interactions.

Table 3: Summary of Key Molecular Interactions for Sulfonamide-Based Ligands from Crystallographic Data This table summarizes common interactions observed for the sulfonamide pharmacophore in complex with protein targets.

Interaction Type Description Example from Similar Compounds
Metal Ion Coordination The sulfonamide nitrogen and/or oxygen atoms coordinate directly with a metal ion in the enzyme's active site. Sulfonamide group binding to the Zn(II) ion in the active site of carbonic anhydrase. nih.gov
Hydrogen Bonding Hydrogen bonds form between the sulfonamide N-H or S=O groups and polar residues in the protein. The sulfamoyl NH2 group can participate in both intramolecular N—H⋯N and intermolecular N—H⋯O hydrogen bonds. researchgate.net
Hydrophobic Interactions The quinoline and phenyl rings fit into hydrophobic pockets within the binding site. Interactions between the ligand's aromatic rings and hydrophobic residues like Tyr, Phe, and Leu in the protein active site. researchgate.netacs.org

Advanced Applications and Future Research Directions

Exploration of 2-Amino-N-phenylquinoline-6-sulfonamide as a Molecular Probe in Biological Systems

While specific studies focusing solely on this compound as a molecular probe are not extensively documented, the foundational components of the molecule strongly support its potential in this domain. The quinoline (B57606) ring is a classic fluorophore, and its nitrogen atom can interact with target molecules, leading to detectable changes in fluorescence. nih.gov The sulfonamide group is a known zinc-binding group (ZBG) and can act as a chelator for various metal ions. acs.org This dual functionality suggests that this compound could be developed into a sensor for specific ions or biomolecules. For instance, derivatives have been designed as "turn-on" fluorescent probes for aluminum ions (Al³⁺) or for distinguishing between cuprous and cupric ions. crimsonpublishers.comrsc.org The inherent fluorescence of the quinoline core provides a basis for creating probes that can be used in bio-imaging and for monitoring biological processes in real-time within living cells. crimsonpublishers.com

Development of Fluorescent or Luminescent Probes Based on the Quinoline Core

The quinoline scaffold is a cornerstone in the development of fluorescent probes, though it has been considered under-explored compared to other dyes due to synthetic challenges. nih.gov Recent advances, however, have unlocked new possibilities. Quinoline-based probes are valued for their interesting photophysical properties and have been exploited as chemosensors that signal interactions with target molecules through changes in fluorescence intensity or emission wavelengths. crimsonpublishers.comcrimsonpublishers.com

Researchers have successfully developed quinoline-derived probes for various applications, including:

Multiphoton Microscopy: Probes with large Stokes shifts and low phototoxicity have been created for imaging lipid droplets in live cells. crimsonpublishers.com

Viscosity Sensing: Two-photon fluorescent probes have been designed to visualize changes in intracellular viscosity in cells and organisms like zebrafish. crimsonpublishers.com

Ion Detection: Probes capable of selectively detecting metal ions such as Hg²⁺ and Al³⁺ within living cells have been synthesized, often working through mechanisms like chelation-enhanced fluorescence (CHEF). crimsonpublishers.comcrimsonpublishers.com

Near-Infrared (NIR) Imaging: FRET-based probes incorporating a quinoline skeleton have shown potential in differentiating cancer cells from normal cells by targeting lysosomes. crimsonpublishers.com

These examples underscore the modularity of the quinoline core, which allows for rational design and combinatorial development of new dyes with tailored properties. nih.gov

Table 1: Examples of Quinoline-Based Fluorescent Probes

Probe Type/Name Target Analyte/Application Key Finding
Multiphoton Fluorescent Probe (MPF) Lipid Droplets Exhibits large Stokes shift and high selectivity for lipid droplets in living cells. crimsonpublishers.com
Two-photon Fluorescent Probe Intracellular Viscosity Shows an "off-on" fluorescence response with increasing viscosity. crimsonpublishers.com
Naphthalimide-Isoquinoline Schiff base (NIQ) Aluminum Ions (Al³⁺) A reversible "turn-on" probe for detecting Al³⁺ in living cells via CHEF mechanism. crimsonpublishers.comresearchgate.net
Quinoline-Benzothiazole Chemosensor Mercury Ions (Hg²⁺) Detects Hg²⁺ in HeLa cells through an Excited State Intramolecular Proton Transfer (ESIPT) mechanism. crimsonpublishers.com

Potential for this compound in Supramolecular Chemistry

Supramolecular chemistry, which focuses on chemical systems composed of molecules linked by non-covalent bonds, offers a promising frontier for this compound. nih.gov The structure of this compound is well-suited for forming organized molecular assemblies. The nitrogen atoms of the quinoline ring and the sulfonamide group can act as bidentate ligands, coordinating with metal ions to form stable complexes. confer.czresearchgate.net This has been demonstrated in related quinoline-sulfonamide compounds that form complexes with metals like Zn²⁺, Cd²⁺, Co²⁺, and Cu²⁺. confer.czresearchgate.net

The resulting metal-organic frameworks or discrete molecular complexes could exhibit unique properties, such as enhanced luminescence or catalytic activity. The self-assembly properties could be harnessed to create nanostructures, gels, or other organized systems, driven by hydrogen bonding, π-π stacking of the quinoline rings, and coordination bonds. The field of supramolecular medicinal chemistry, where such assemblies can lead to drugs with higher bioavailability and targeted delivery, represents a particularly exciting avenue for future research. nih.gov

Emerging Roles of Quinoline-Sulfonamides in Materials Science

The combination of a quinoline moiety with a sulfonamide group, when complexed with metals, gives rise to a new class of materials with significant potential, particularly in photoluminescence and for their biological activity. confer.cz Research has shown that quinoline-sulfonamide complexes with transition metals (QSCM) can be synthesized efficiently. confer.czresearchgate.net

For example, a Zn(II) complex with a quinoline-sulfonamide ligand was found to crystallize in a monoclinic system, with the sulfonamide acting as a bidentate ligand, creating a tetrahedral coordination environment around the zinc ion. confer.czresearchgate.net These materials not only possess interesting structural properties confirmed by X-ray diffraction but also exhibit potent antimicrobial activities. confer.cz The development of such hybrid materials could lead to novel applications in optoelectronics, chemical sensing, and the creation of antimicrobial surfaces or coatings.

Table 2: Properties of Quinoline-Sulfonamide Metal Complexes

Metal Ion Complex Example Crystal System (for Zn(II) complex) Key Properties
Zn²⁺ [Zn(N-(quinoline-8-yl)-4-chloro-benzenesulfonamide)] Monoclinic, P21/n space group Photoluminescent, good antibacterial activity. confer.czresearchgate.net
Cd²⁺ Quinoline-sulfonamide complex Not specified Investigated for photoluminescent and biological activity. confer.cz
Co²⁺ Quinoline-sulfonamide complex Not specified Investigated for photoluminescent and biological activity. confer.cz

Computational Design of Novel Analogs with Enhanced Specificity and Potency

Computational chemistry is a powerful tool for accelerating the discovery and optimization of new drug candidates. For a scaffold like this compound, in silico methods can guide the synthesis of analogs with improved properties. Several computational strategies have been applied to related quinoline-sulfonamide structures:

Molecular Docking: This technique predicts how a molecule binds to the active site of a protein. It has been used to suggest that the quinoline ring nitrogen and sulfonamide nitrogen can coordinate with Zn(II) ions in the active sites of metallo-β-lactamases like NDM-1. nih.gov It has also been employed to understand interactions with proteins like DNA gyrase and to rationalize the binding affinity of synthesized compounds. rsc.org

ADME Prediction: Absorption, Distribution, Metabolism, and Excretion (ADME) properties are critical for a drug's success. Computational tools are used to predict these physicochemical characteristics before synthesis, helping to avoid costly failures in clinical trials. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of potency for new designs. indexcopernicus.com

Frontier Molecular Orbital (FMO) Analysis: Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) help in understanding the electronic properties and reactivity of the molecules, which is crucial for designing materials with specific photophysical characteristics. nih.gov

By using these computational approaches, researchers can rationally design novel analogs of this compound with enhanced potency, selectivity, and drug-like properties.

Table 3: Computational Methods in Quinoline-Sulfonamide Analog Design

Computational Method Application/Purpose Target/Compound Class
Molecular Docking Predict binding modes and affinity, guide inhibitor design. Metallo-β-lactamase (NDM-1), DNA gyrase, Pyruvate (B1213749) Kinase M2 (PKM2). nih.govrsc.orgnih.gov
ADME Prediction Evaluate drug-like properties (physicochemical characteristics). Quinoline-sulfonamide hybrids. rsc.orgnih.gov
QSAR Analysis Predict biological activity based on chemical structure. Derivatives of (2-phenylquinolin-4-yl-sulfanyl) carboxylic acids. indexcopernicus.com
Frontier Molecular Orbital (FMO) Analysis Analyze electronic structure, reactivity, and photophysical properties. Quinoline-sulphonamide-derived fluorophores. nih.gov

Unexplored Reactivity Patterns and Synthetic Challenges for this compound

The synthesis of substituted quinolines can be challenging, which has historically limited their exploration as fluorescent scaffolds. nih.gov The synthesis of this compound and its derivatives likely involves multi-step processes that present opportunities for methodological innovation. nih.gov Key challenges and areas for exploration include:

Regioselectivity: Controlling the position of substituents on the quinoline ring is a common synthetic hurdle. Developing novel catalytic methods, such as the regioselective palladium-catalyzed cross-coupling reactions used for other quinoline probes, could streamline the synthesis of specific isomers. nih.gov

Novel Coupling Strategies: The core structure can be assembled through various reactions, including acid-amine cross-coupling and Suzuki reactions. nih.gov Exploring new catalysts or reaction conditions could improve yields and expand the accessible chemical space. Microwave-assisted synthesis has been shown to accelerate reactions for related structures. nih.gov

Functional Group Interconversion: The amino group at the 2-position and the sulfonamide at the 6-position are ripe for further modification. Research into protecting-group-free transformations or orthogonal derivatization strategies could lead to the efficient generation of diverse compound libraries.

Overcoming these synthetic challenges is crucial for unlocking the full potential of this compound class and enabling the systematic exploration of its structure-activity relationships.

Integration with High-Throughput Screening Methodologies for Biological Discovery

High-Throughput Screening (HTS) is an indispensable tool in modern drug discovery, allowing for the rapid testing of large compound libraries against biological targets. mdpi.com A library of compounds based on the this compound scaffold would be an excellent candidate for HTS campaigns.

The structural features of quinoline-sulfonamides make them suitable for screening against various target classes. For example, fragment libraries of quinoline-sulfonamides have been successfully screened to discover potent and selective inhibitors of matrix metalloproteinases (MMPs). acs.org Similarly, HTS was used to identify 2-sulfonyl/sulfonamide pyrimidines as covalent inhibitors of the WRN helicase, a target in certain cancers. nih.gov

An HTS campaign utilizing this compound and its analogs could uncover novel biological activities. The screening can be performed using various assay formats, with fluorescence-based techniques being particularly suitable given the inherent fluorescence of the quinoline core. mdpi.com Such an approach could identify new lead compounds for a wide range of diseases, transforming this versatile chemical scaffold into valuable therapeutic agents.

Table 4: High-Throughput Screening of Sulfonamide-Containing Scaffolds

Screened Compound Class Biological Target HTS Assay Type Outcome
2-Sulfonyl/sulfonamide pyrimidines Werner syndrome protein (WRN) helicase Multiplexed assay (exonuclease, ATPase, helicase activities) Discovery of novel covalent inhibitors of WRN. nih.gov
Quinoline- and benzimidazole-sulfonamides Matrix Metalloproteinases (MMPs) Biochemical inhibition assay Identification of potent and selective fragment inhibitors for MMPs. acs.org

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-phenylquinoline-6-sulfonamide, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions, as demonstrated in sulfonamide derivatives (e.g., using Pd(PPh₃)₄ and K₂CO₃ in THF at 65°C) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is critical. Purity (>98%) can be verified by HPLC with UV detection at 254 nm. For sulfonamide analogs, recrystallization in ethanol/water mixtures improves yield and purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to resolve aromatic protons (quinoline core) and sulfonamide NH signals.
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ expected for C₁₅H₁₂N₃O₂S: 298.07).
  • FTIR : Key peaks include S=O stretches (~1350 cm⁻¹) and NH₂ bends (~1600 cm⁻¹) .

Q. How can solubility and stability be assessed for in vitro assays?

  • Methodological Answer : Solubility screening in DMSO (primary solvent) and aqueous buffers (e.g., PBS at pH 7.4) is essential. Use dynamic light scattering (DLS) to detect aggregation. Stability studies: incubate at 37°C for 24–72 hours, monitor degradation via LC-MS. For pH-dependent stability, test in buffers ranging from pH 2–9 .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for sulfonamide-quinoline hybrids?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, incubation time). Standardize protocols using reference compounds (e.g., known kinase inhibitors for enzyme studies). Meta-analysis of IC₅₀ values across studies can identify outliers. Validate findings with orthogonal assays (e.g., SPR for binding affinity vs. cellular viability assays) .

Q. How can computational modeling predict binding modes of this compound with target enzymes?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., carbonic anhydrase or kinase domains). Validate predictions with mutagenesis studies (e.g., alanine scanning of predicted binding residues). MD simulations (GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .

Q. What experimental designs mitigate interference from quinoline autofluorescence in cellular imaging?

  • Methodological Answer :
  • Control Experiments : Compare fluorescence signals with untreated cells and structurally similar non-fluorescent analogs.
  • Spectral Unmixing : Use confocal microscopy with narrowband filters to isolate compound fluorescence.
  • Quenching Agents : Introduce low concentrations of iodide ions (e.g., KI) to quench background signals without affecting viability .

Q. How to analyze structure-activity relationships (SAR) for sulfonamide modifications?

  • Methodological Answer : Synthesize derivatives with substituents at the phenyl or quinoline groups (e.g., electron-withdrawing/-donating groups). Test against a panel of targets (e.g., bacterial enzymes, cancer cell lines). Use multivariate statistical analysis (e.g., PCA or CoMFA) to correlate structural features with activity .

Data Analysis & Reproducibility

Q. What statistical approaches address variability in high-throughput screening results?

  • Methodological Answer : Apply Z-score normalization to account for plate-to-plate variation. Use replicate experiments (n ≥ 3) and report mean ± SEM. For hit confirmation, employ dose-response curves with R² > 0.95. Publicly share raw data (e.g., via Zenodo) to enable independent validation .

Q. How to ensure reproducibility in synthetic protocols across labs?

  • Methodological Answer : Document reaction parameters rigorously (e.g., solvent batch, humidity levels). Use calibrated equipment (e.g., temperature-controlled reactors ±1°C). Collaborate with third-party labs for inter-laboratory validation. Publish detailed SI with NMR spectra and chromatograms .

Tables for Key Data

Table 1 : Common Synthetic Routes and Yields

MethodCatalyst/ReagentsYield (%)Purity (%)Reference
Pd-Catalyzed CouplingPd(PPh₃)₄, K₂CO₃, THF65–7898–99
Nucleophilic SubstitutionDMF, 100°C, 4.5 hrs7297

Table 2 : Stability in Aqueous Buffers (37°C, 24 hrs)

pHDegradation (%)Major Degradants (LC-MS)
7.4<5None detected
2.035Desulfonated quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-amino-N-phenylquinoline-6-sulfonamide
Reactant of Route 2
Reactant of Route 2
2-amino-N-phenylquinoline-6-sulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.